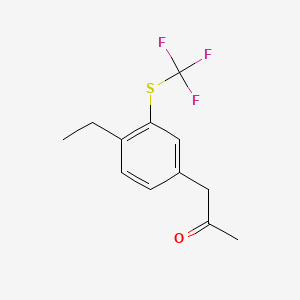

1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one

Beschreibung

Eigenschaften

Molekularformel |

C12H13F3OS |

|---|---|

Molekulargewicht |

262.29 g/mol |

IUPAC-Name |

1-[4-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C12H13F3OS/c1-3-10-5-4-9(6-8(2)16)7-11(10)17-12(13,14)15/h4-5,7H,3,6H2,1-2H3 |

InChI-Schlüssel |

MBQIGOQKOQHQRW-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C=C(C=C1)CC(=O)C)SC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Synthetic Procedure from Patent Literature

A closely related process for a trifluoromethylphenyl-propan-2-one intermediate (structurally similar to the target compound) is described in European Patent EP0810195A1 and Canadian Patent CA2205694A1:

Diazotization : The starting substituted aniline (e.g., 3-trifluoromethylaniline) is dissolved in aqueous hydrochloric acid and cooled to 5–10°C. Sodium nitrite solution is added slowly to form the diazonium salt.

Coupling Reaction : The diazonium salt is added to a mixture of water, methanol, cuprous chloride catalyst, sodium acetate base, and isopropenyl acetate at 40°C. The reaction temperature rises to a maximum of 60°C and is maintained for 30 minutes.

Work-up and Purification : After cooling, the organic layer is separated using heptane, washed, and concentrated under vacuum. The crude ketone is purified by distillation under reduced pressure or by forming and hydrolyzing a bisulfite complex.

Yield : The process yields 41.9% to 59.1% of pure ketone relative to the starting aniline.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Diazotization | Substituted aniline, HCl, NaNO2 | 5–10°C | 30 min | - |

| Coupling with isopropenyl acetate | Cuprous chloride, sodium acetate, methanol, water | 40–60°C | 30 min | - |

| Purification | Vacuum distillation or bisulfite complex | 98–102°C (distillation) | - | 42–59% |

Note: Although the example involves 3-trifluoromethylphenyl derivatives, the methodology is applicable to 4-ethyl-3-(trifluoromethylthio)phenyl analogs with appropriate modifications.

Chlorination and Ketone Formation

For derivatives such as 1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one , the preparation involves:

- Electrophilic Aromatic Substitution : Introduction of ethyl and trifluoromethylthio groups on the phenyl ring.

- Chlorination : Using reagents like thionyl chloride or phosphorus pentachloride to install the chloro substituent selectively.

- Ketone Formation : Achieved through oxidation or other functionalization methods on the propan-2-one side chain.

Industrial synthesis may employ continuous-flow reactors for better control over reaction parameters, improving yield and reproducibility.

| Reaction Stage | Reagents | Conditions | Notes |

|---|---|---|---|

| Aromatic substitution | Various electrophiles | Controlled temperature | Precursor synthesis |

| Chlorination | Thionyl chloride (SOCl2), PCl5 | Temperature control critical | Selective substitution |

| Ketone formation | Oxidation agents or acylation | Organic solvents | Final functionalization |

Comparative Summary of Preparation Methods

| Aspect | Diazotization & Isopropenyl Acetate Route | Chlorination & Ketone Formation Route |

|---|---|---|

| Starting materials | Substituted aniline derivatives | Substituted phenyl precursors |

| Key reagents | Sodium nitrite, hydrochloric acid, cuprous chloride, isopropenyl acetate | Thionyl chloride, phosphorus pentachloride, oxidation agents |

| Reaction medium | Aqueous polar solvents with methanol | Organic solvents |

| Temperature range | 0–70°C | Controlled, often ambient to moderate heating |

| Purification | Vacuum distillation, bisulfite complex formation | Standard organic work-up, distillation |

| Yield range | 42–59% (for similar compounds) | Variable; optimized in industrial settings |

| Scalability | Suitable for batch and semi-batch | Suitable for continuous-flow industrial synthesis |

Analyse Chemischer Reaktionen

1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Trifluoromethylthio (-SCF₃) vs. Trifluoromethyl (-CF₃): The trifluoromethylthio group in the target compound enhances lipophilicity compared to the trifluoromethyl group in 1-(3-(trifluoromethyl)phenyl)propan-2-one .

Substitution Patterns:

- The 4-ethyl group in the target compound may improve metabolic stability compared to analogs with halogens (e.g., bromomethyl in or trichlorophenyl in ).

- The absence of hydroxyl groups (unlike the dihydroxyphenyl derivative in ) reduces polarity, making the target compound more suitable for lipophilic environments.

Molecular Weight and Reactivity: The bromomethyl-substituted analog has a higher molecular weight (327.16 vs. 286.29) due to the bromine atom, which could make it a candidate for alkylation reactions. In contrast, the target compound’s ethyl group may favor simpler functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.